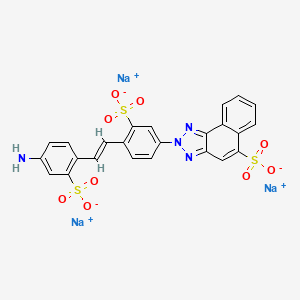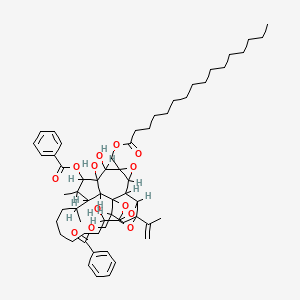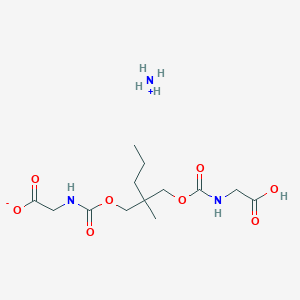
N-Carboxyglycine N,N'-(2-methyl-2-propyltrimethylene) ester monoammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique ester and ammonium salt functionalities, which contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt typically involves the esterification of N-Carboxyglycine with N,N’-(2-methyl-2-propyltrimethylene) alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The esterification process can be represented as follows:
N-Carboxyglycine+N,N’-(2-methyl-2-propyltrimethylene) alcohol→N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester
The resulting ester is then treated with ammonium hydroxide to form the monoammonium salt:
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester+NH4OH→N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester and ammonium groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new esters or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester and ammonium functionalities make it a valuable tool for probing biochemical processes and developing enzyme inhibitors.
Medicine
In medicine, N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt has potential applications in drug formulation and delivery. Its ability to undergo various chemical modifications allows for the design of prodrugs and targeted therapies.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mécanisme D'action
The mechanism by which N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s ester and ammonium groups facilitate binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Carboxyglycine esters: These compounds share the carboxyglycine core but differ in the esterifying alcohol.
Ammonium salts of carboxylic acids: These compounds have similar ammonium functionalities but different carboxylic acid components.
Uniqueness
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is unique due to its specific combination of ester and ammonium groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
25648-81-1 |
|---|---|
Formule moléculaire |
C13H25N3O8 |
Poids moléculaire |
351.35 g/mol |
Nom IUPAC |
azanium;2-[[2-(carboxymethylcarbamoyloxymethyl)-2-methylpentoxy]carbonylamino]acetate |
InChI |
InChI=1S/C13H22N2O8.H3N/c1-3-4-13(2,7-22-11(20)14-5-9(16)17)8-23-12(21)15-6-10(18)19;/h3-8H2,1-2H3,(H,14,20)(H,15,21)(H,16,17)(H,18,19);1H3 |
Clé InChI |
VLINIYABZIRGBS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COC(=O)NCC(=O)O)COC(=O)NCC(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




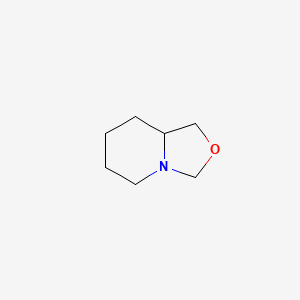
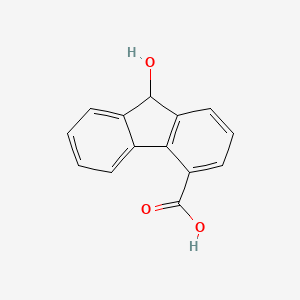
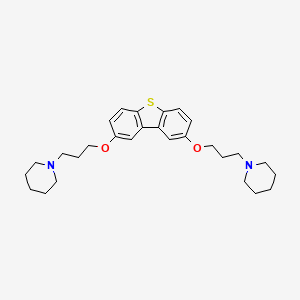
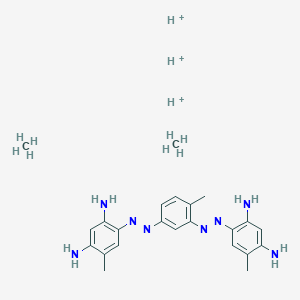



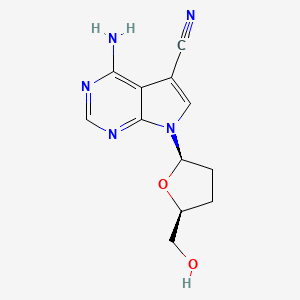
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)

